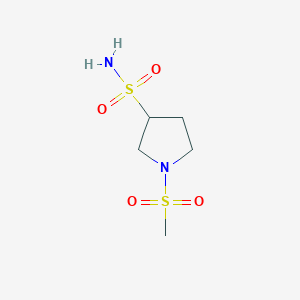

1-Methanesulfonylpyrrolidine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O4S2 |

|---|---|

Molecular Weight |

228.3 g/mol |

IUPAC Name |

1-methylsulfonylpyrrolidine-3-sulfonamide |

InChI |

InChI=1S/C5H12N2O4S2/c1-12(8,9)7-3-2-5(4-7)13(6,10)11/h5H,2-4H2,1H3,(H2,6,10,11) |

InChI Key |

FUNRYBGXIJNFMM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methanesulfonylpyrrolidine 3 Sulfonamide and Its Analogues

General Principles of Sulfonamide Synthesis Applicable to the Compound

The formation of the sulfonamide bond is a cornerstone of organic synthesis, with a variety of methods developed to suit different substrates and reaction conditions. These strategies are broadly applicable to the synthesis of 1-Methanesulfonylpyrrolidine-3-sulfonamide.

Reaction of Amines with Sulfonyl Chlorides: Classical and Modern Approaches

The most traditional and widely employed method for sulfonamide synthesis is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.govnih.govorganic-chemistry.org This classical approach is effective, though the nucleophilicity of the amine can be a determining factor in reactivity. nih.govorganic-chemistry.org Typically, a base such as pyridine (B92270) is used to neutralize the hydrochloric acid generated during the reaction. nih.gov

Modern advancements have sought to overcome the limitations of the classical method, such as the often harsh conditions required for the preparation of sulfonyl chlorides and their inherent instability. researchgate.netchemimpex.com One-pot procedures have been developed to streamline the process. researchgate.net For instance, a palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides and their subsequent conversion to sulfonamides under mild conditions. researchgate.net Another innovative one-pot approach involves a copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids to generate sulfonyl chlorides in situ, which are then reacted with amines. organic-chemistry.org These modern strategies offer greater functional group tolerance and avoid the isolation of reactive sulfonyl chloride intermediates. organic-chemistry.org

| Approach | Description | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Classical Approach | Reaction of a pre-formed sulfonyl chloride with an amine in the presence of a base. | Well-established, generally high-yielding for simple substrates. | Requires synthesis and handling of often unstable and toxic sulfonyl chlorides; harsh conditions may be needed for sulfonyl chloride preparation. | nih.govnih.govorganic-chemistry.org |

| Modern One-Pot Procedures | In situ generation of sulfonyl chlorides from precursors like arylboronic acids or carboxylic acids, followed by immediate reaction with an amine. | Milder reaction conditions, greater functional group tolerance, avoids isolation of reactive intermediates. | May require specific catalysts (e.g., Palladium, Copper) and specialized reagents. | researchgate.netresearchgate.netorganic-chemistry.org |

Oxidative Sulfonylation Strategies

Oxidative strategies provide an alternative to the use of pre-activated sulfonyl chlorides. These methods often start from more readily available sulfur-containing compounds at a lower oxidation state, such as thiols or sulfinates. An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines to form sulfonamides, driven entirely by electricity without the need for chemical oxidants. researchgate.netacs.org This process is rapid and demonstrates broad substrate scope. acs.org

Another approach involves the oxidative amination of sodium sulfinates. acs.org Electrochemical methods, mediated by catalysts like ammonium (B1175870) iodide, have been developed for this transformation, proceeding efficiently in a simple undivided cell. acs.org These oxidative methods represent a greener and often more direct route to sulfonamides.

Metal-Catalyzed Coupling Reactions in Sulfonamide Formation

Transition metal catalysis has revolutionized the synthesis of sulfonamides, enabling the formation of C-N bonds under milder conditions and with greater efficiency. A one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. thieme-connect.com This method involves a regioselective para-iodination of activated arenes followed by a copper(I)-catalyzed N-arylation with primary sulfonamides. thieme-connect.com

Furthermore, a synergistic approach combining photoredox and copper catalysis allows for the synthesis of sulfonamides from a variety of aryl radical precursors, amines, and a sulfur dioxide source in the open air at room temperature. google.com Nickel catalysis has also been employed for the coupling of aryl halides with sulfonamides. osaka-u.ac.jp These metal-catalyzed reactions offer powerful tools for constructing complex sulfonamide-containing molecules with high precision.

Cascade Reactions for Cyclic Sulfonamide Construction

Cascade reactions offer an elegant and efficient strategy for the synthesis of complex cyclic structures, including cyclic sulfonamides (sultams), in a single operation. acs.org An electrooxidative radical cascade cyclization of 1,6-enynes has been developed to access sulfonamides containing medium-sized rings. acs.orgrsc.orgchemrxiv.org This method is notable for its mild, metal-free, and oxidant-free conditions. acs.orgrsc.orgchemrxiv.org The reaction proceeds through the generation of a sulfonyl radical which initiates a cascade of cyclization events to form bridged or fused ring systems. acs.orgrsc.orgchemrxiv.org Such strategies are particularly valuable for constructing the often-challenging architectures of cyclic sulfonamides.

Specific Synthetic Routes to the Pyrrolidine (B122466) Sulfonamide Core

The synthesis of 1-Methanesulfonylpyrrolidine-3-sulfonamide requires the construction of a functionalized pyrrolidine ring. The strategic placement of substituents on the pyrrolidine core is crucial for the final structure and biological activity of the molecule.

Synthesis of Pyrrolidine Precursors

A variety of synthetic methods are available for the construction of the pyrrolidine ring, which can be subsequently elaborated to introduce the required sulfonamide groups.

One powerful technique is the ring-closing metathesis (RCM) of enynes, which can be used to prepare a range of pyrrolidine derivatives under mild conditions. acs.orgacs.orgrsc.org This method is atom-economical and tolerant of various functional groups.

[3+2] Cycloaddition reactions represent another key strategy for pyrrolidine synthesis. The palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines provides access to pyrrolidine cycloadducts with excellent yields and selectivities. nih.gov Similarly, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a widely used method for constructing highly substituted pyrrolidines.

For the synthesis of specifically 3-substituted pyrrolidines, a palladium-catalyzed hydroarylation of pyrrolines has been developed. researchgate.net Furthermore, chiral pyrrolidine precursors can be synthesized from readily available chiral starting materials. For example, (S)-(+)-3-aminopyrrolidine dihydrochloride (B599025) can be synthesized from L-aspartic acid. wikipedia.org This approach involves the formation of N-formyl-L-aspartic anhydride, followed by a series of transformations including acylation, esterification, reduction, and ring-closing to yield the desired chiral aminopyrrolidine. wikipedia.org

The Hofmann–Löffler–Freytag reaction and its variations provide a means for the intramolecular C-H amination to form pyrrolidines. This reaction involves the generation of a nitrogen-centered radical from an N-haloamine or a sulfonamide, which then abstracts a hydrogen atom to initiate cyclization.

| Method | Description | Key Features | References |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed cyclization of enyne substrates. | Mild conditions, atom-economical, good functional group tolerance. | acs.orgacs.orgrsc.org |

| [3+2] Cycloaddition | Reaction of a three-atom component (e.g., trimethylenemethane, azomethine ylide) with a two-atom component (e.g., imine, alkene). | High stereocontrol, provides access to densely substituted pyrrolidines. | nih.gov |

| Synthesis from Chiral Pool | Utilization of enantiomerically pure starting materials like amino acids (e.g., L-aspartic acid). | Provides access to enantiomerically pure pyrrolidines. | wikipedia.org |

| Hofmann–Löffler–Freytag Reaction | Intramolecular C-H amination via a nitrogen-centered radical. | Direct functionalization of unactivated C-H bonds. | |

| Palladium-Catalyzed Hydroarylation | Reaction of pyrrolines with aryl halides. | Direct method for the synthesis of 3-aryl pyrrolidines. | researchgate.net |

Introduction of the Methanesulfonyl Group

The introduction of a methanesulfonyl (mesyl) group onto the nitrogen atom of the pyrrolidine ring is a critical step in the synthesis of the target compound and its analogues. This transformation is typically achieved through the reaction of a pyrrolidine derivative (a cyclic secondary amine) with methanesulfonyl chloride (MsCl). wikipedia.orgwikipedia.org This reaction forms a stable N-methanesulfonamide, a functional group prevalent in many biologically active molecules. wikipedia.orgmdpi.com

The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride. This process liberates hydrochloric acid (HCl), which necessitates the presence of a base to act as an acid scavenger and drive the reaction to completion. Non-nucleophilic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly employed to prevent competition with the pyrrolidine substrate. acs.org The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being standard options. nih.govmdpi.com

The general protocol involves dissolving the pyrrolidine starting material in a suitable anhydrous solvent, followed by the addition of a base. Methanesulfonyl chloride is then added, often dropwise and at a controlled temperature (e.g., 0 °C to room temperature), to manage the exothermic nature of the reaction. mdpi.com The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to remove the base hydrochloride salt and any unreacted starting materials, yielding the N-mesylated pyrrolidine product.

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Ref |

| Pyrrolidine derivative | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0 °C to RT, 30 min | N-Methanesulfonylpyrrolidine derivative | mdpi.com |

| Alcohol (for mesylation) | Mesyl chloride | DIPEA | Dichloromethane | Room Temperature, overnight | O-Mesylated product | acs.org |

| Methanesulfonamide | MBH Acetate | K₂CO₃ | DMF | Room Temperature, 2 h | 1-Methanesulfonyl-1,2-dihydroquinoline | nih.gov |

Formation of the Sulfonamide Moiety at the C-3 Position

Establishing the sulfonamide functional group at the C-3 position of the pyrrolidine ring is a more complex challenge that often relies on advanced synthetic strategies such as cycloaddition reactions. One of the most powerful methods for constructing substituted pyrrolidine rings is the 1,3-dipolar cycloaddition reaction involving an azomethine ylide and a suitable dipolarophile. researchgate.net

To install a C-3 sulfonamide, a vinyl sulfonyl compound can be used as the dipolarophile. For instance, a [3+2] cycloaddition between an in-situ generated azomethine ylide and a vinyl sulfonyl fluoride (B91410) can directly produce a pyrrolidine-3-sulfonyl fluoride intermediate. researchgate.net Azomethine ylides are typically generated from the reaction of an α-amino acid (like sarcosine) with an aldehyde. The resulting pyrrolidine-3-sulfonyl fluoride can then be readily converted to the desired sulfonamide by reaction with ammonia (B1221849) or an appropriate amine.

This methodology offers a highly convergent and stereocontrolled route to densely functionalized pyrrolidines. The reaction conditions, including the choice of solvent, temperature, and catalyst (if any), can be tuned to optimize the yield and selectivity of the cycloaddition.

| Dipole Precursors | Dipolarophile | Conditions | Intermediate Product | Ref |

| α-Amino acid + Aldehyde | Vinyl Sulfonyl Fluoride | In-situ ylide generation | Pyrrolidine-3-sulfonyl fluoride | researchgate.net |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Nitrovinyl substrate | Catalytic TFA | 3,4-disubstituted pyrrolidine sulfonamide | nih.gov |

Chemo- and Regioselectivity Considerations in Synthesis

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of complex molecules like 1-methanesulfonylpyrrolidine-3-sulfonamide. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a reaction occurs.

In the context of the [3+2] cycloaddition for forming the C-3 sulfonamide, regioselectivity is a key consideration. The reaction between an azomethine ylide and a substituted alkene can potentially yield two different regioisomers. The outcome is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. Theoretical and experimental studies have shown that the stability of the transition states leading to the different isomers dictates the final product distribution. In many cases, a high degree of regioselectivity is observed, leading predominantly to the desired constitutional isomer. mdpi.com For example, the reaction between isatin (B1672199) and an amino acid can form two possible intermediates, but only one is typically stable enough to proceed to the final regioselective product. mdpi.com

Chemoselectivity is crucial during the N-mesylation step, especially if the pyrrolidine precursor contains other nucleophilic sites, such as hydroxyl groups. To ensure the methanesulfonyl group is introduced exclusively on the nitrogen, other nucleophilic groups may need to be protected using appropriate orthogonal protecting group strategies. Alternatively, reaction conditions can be optimized (e.g., by using specific bases or solvents) to favor the N-sulfonylation of the more nucleophilic secondary amine over other functional groups.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Modern pharmaceutical synthesis places a strong emphasis on the principles of green chemistry to minimize environmental impact and improve safety and efficiency. rsc.orgmdpi.com The synthesis of 1-methanesulfonylpyrrolidine-3-sulfonamide and its analogues can benefit significantly from these approaches.

Sustainable Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents. For sulfonamide synthesis, protocols have been developed using environmentally benign solvents such as water, polyethylene (B3416737) glycol (PEG-400), and deep eutectic solvents (DESs). rsc.orgtandfonline.com Water is a particularly attractive solvent due to its non-toxicity and non-flammability, and reactions can be designed where the product precipitates from the aqueous medium, simplifying purification. tandfonline.comresearchgate.net

Energy-Efficient Methodologies: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.comtandfonline.com For the synthesis of heterocyclic compounds like pyrrolidines, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions, higher yields, and reduced solvent volumes. mdpi.com Solvent-free approaches, such as mechanochemical synthesis where reactants are combined by grinding, represent another highly sustainable strategy by eliminating the need for bulk solvents altogether. rsc.org

Atom Economy and Reaction Design: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are inherently green due to their high atom and step economy. tandfonline.comresearchgate.net The 1,3-dipolar cycloaddition used to form the pyrrolidine ring is an excellent example of an atom-economical reaction. Developing catalytic versions of key synthetic steps, rather than using stoichiometric reagents, further enhances sustainability. researchgate.net For instance, metal-free, one-pot procedures for synthesizing sulfonamides from readily available starting materials like nitroarenes and sodium arylsulfinates in water have been successfully developed. researchgate.net

| Green Chemistry Approach | Description | Advantages | Ref |

| Sustainable Solvents | Use of water, PEG-400, or Deep Eutectic Solvents (DESs) instead of volatile organic compounds. | Reduced toxicity, improved safety, simplified purification. | rsc.orgtandfonline.com |

| Microwave Irradiation | Using microwave energy to heat reactions. | Shorter reaction times, higher yields, cleaner product profiles. | mdpi.comtandfonline.com |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. | High atom and step economy, reduced waste, increased efficiency. | tandfonline.comresearchgate.net |

| Mechanosynthesis | Solvent-free synthesis via grinding of solid reactants. | Eliminates bulk solvent use, reduces waste and environmental impact. | rsc.org |

| Catalysis | Using catalytic amounts of substances to promote reactions. | Reduces stoichiometric waste, enables milder reaction conditions. | researchgate.net |

Structural Elucidation and Spectroscopic Characterization of 1 Methanesulfonylpyrrolidine 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a comprehensive understanding of the atomic connectivity and chemical environment of 1-Methanesulfonylpyrrolidine-3-sulfonamide was achieved.

The ¹H NMR spectrum of 1-Methanesulfonylpyrrolidine-3-sulfonamide provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling patterns (multiplicities) reveal the number of neighboring protons.

The protons of the pyrrolidine (B122466) ring are expected to exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling. The methanesulfonyl group (SO₂CH₃) attached to the pyrrolidine nitrogen is anticipated to appear as a sharp singlet, as these protons have no adjacent protons to couple with. The protons of the sulfonamide group (SO₂NH₂) are also expected to produce a distinct signal, the chemical shift of which can be influenced by solvent and concentration.

Based on the analysis of structurally similar compounds, such as (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, and general principles of NMR spectroscopy, the following proton assignments can be predicted.

Table 1: Predicted ¹H NMR Data for 1-Methanesulfonylpyrrolidine-3-sulfonamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.40 - 3.60 | m | - |

| H-3 | 3.20 - 3.40 | m | - |

| H-4 | 2.10 - 2.30 | m | - |

| H-5 | 3.50 - 3.70 | m | - |

| SO₂CH ₃ | 2.90 - 3.10 | s | - |

| SO₂NH ₂ | 7.00 - 7.50 | s (br) | - |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'br' a broad signal.

The protons on the pyrrolidine ring (H-2, H-3, H-4, and H-5) would likely appear as complex multiplets due to geminal and vicinal coupling. The methine proton at the C-3 position, being adjacent to the electron-withdrawing sulfonamide group, is expected to be shifted downfield compared to the other ring protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-Methanesulfonylpyrrolidine-3-sulfonamide will give rise to a distinct signal. The chemical shifts of these signals are dependent on the hybridization and the electronic environment of the carbon atoms.

The carbon atoms of the pyrrolidine ring are expected to resonate in the aliphatic region of the spectrum. The carbon atom C-3, directly attached to the sulfonamide group, is anticipated to be the most deshielded of the ring carbons. The carbon of the methanesulfonyl group will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for 1-Methanesulfonylpyrrolidine-3-sulfonamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 50 - 55 |

| C-3 | 55 - 60 |

| C-4 | 30 - 35 |

| C-5 | 48 - 53 |

| C H₃SO₂ | 35 - 40 |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. For instance, correlations would be expected between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the pyrrolidine ring structure.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the attachment of the methanesulfonyl and sulfonamide groups to the pyrrolidine ring. For example, a correlation between the protons of the methanesulfonyl group and the C-2 and C-5 carbons of the pyrrolidine ring would confirm the N-methanesulfonyl linkage.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the excitation of specific molecular vibrations, such as stretching and bending of bonds.

The IR and Raman spectra of 1-Methanesulfonylpyrrolidine-3-sulfonamide are expected to be rich in information due to the presence of both sulfonamide and pyrrolidine moieties. The sulfonamide group (-SO₂NH₂) has several characteristic vibrational modes, including symmetric and asymmetric stretching of the S=O bonds, S-N stretching, and N-H stretching and bending. The pyrrolidine ring will exhibit C-H stretching and bending vibrations, as well as ring stretching and deformation modes.

The analysis of the IR and Raman spectra allows for the identification of key functional groups within the molecule. The strong absorptions corresponding to the S=O stretching vibrations are particularly diagnostic for the presence of the sulfonamide and methanesulfonyl groups.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for 1-Methanesulfonylpyrrolidine-3-sulfonamide

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3400 - 3200 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1310 |

| S=O (Sulfonamide) | Symmetric Stretching | 1170 - 1150 |

| S=O (Methanesulfonyl) | Asymmetric Stretching | 1330 - 1300 |

| S=O (Methanesulfonyl) | Symmetric Stretching | 1160 - 1140 |

| S-N (Sulfonamide) | Stretching | 950 - 900 |

| C-N (Pyrrolidine) | Stretching | 1250 - 1020 |

The presence of strong bands in the 1350-1300 cm⁻¹ and 1170-1140 cm⁻¹ regions would provide compelling evidence for the two sulfonyl groups. The N-H stretching vibrations of the sulfonamide would appear in the high-frequency region, while the various C-H and C-N vibrations of the pyrrolidine ring would contribute to the fingerprint region of the spectra.

Mass Spectrometry (MS)

Molecular Weight Confirmation and Fragmentation Analysis

The molecular formula for 1-Methanesulfonylpyrrolidine-3-sulfonamide is C₅H₁₂N₂O₄S₂. Based on this, the theoretical monoisotopic molecular weight is approximately 228.02 Da. In a typical mass spectrum, a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]⁺) would be expected at or near this m/z value, confirming the molecular weight of the compound.

Upon ionization, the molecule is expected to undergo fragmentation at its weakest bonds. The fragmentation of sulfonamides is well-documented and often involves the cleavage of the S-N and C-S bonds. For 1-Methanesulfonylpyrrolidine-3-sulfonamide, key fragmentation pathways are likely to include:

Loss of the methanesulfonyl group (•CH₃SO₂) : Cleavage of the N-S bond of the methanesulfonyl group would result in a significant fragment.

Loss of the sulfonamide group (•SO₂NH₂) : Fragmentation at the C-S bond of the pyrrolidine ring could lead to the loss of the sulfonamide moiety.

Ring opening of the pyrrolidine : The pyrrolidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions.

Loss of sulfur dioxide (SO₂) : A common fragmentation pathway for sulfonamides is the elimination of a neutral sulfur dioxide molecule.

The predicted fragmentation pattern would likely show characteristic ions corresponding to these losses, which would aid in the structural confirmation of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of 1-Methanesulfonylpyrrolidine-3-sulfonamide

| Fragment Ion | Proposed Structure | Theoretical m/z | Description |

| [M+H]⁺ | C₅H₁₃N₂O₄S₂⁺ | 229.03 | Protonated molecular ion |

| [M-CH₃SO₂]⁺ | C₄H₉N₂O₂S⁺ | 149.04 | Loss of the methanesulfonyl group |

| [M-SO₂NH₂]⁺ | C₅H₁₁NO₂S⁺ | 149.05 | Loss of the sulfonamide group |

| [M-SO₂]⁺ | C₅H₁₂N₂O₂S₂⁺ | 164.04 | Loss of sulfur dioxide |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. For 1-Methanesulfonylpyrrolidine-3-sulfonamide, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of the protonated molecule ([M+H]⁺) of 1-Methanesulfonylpyrrolidine-3-sulfonamide (C₅H₁₂N₂O₄S₂) is 229.03147. An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the elemental composition of C₅H₁₂N₂O₄S₂.

Interactive Data Table: Theoretical HRMS Data for 1-Methanesulfonylpyrrolidine-3-sulfonamide

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₅H₁₃N₂O₄S₂⁺ | 229.03147 |

Conformational Analysis and Molecular Architecture of 1 Methanesulfonylpyrrolidine 3 Sulfonamide

Conformational Preferences of the Pyrrolidine (B122466) Ring

The saturated five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize steric strain. The two most common puckered forms are the "envelope" (or Cγ-exo and Cγ-endo) and "twist" (or half-chair) conformations. nih.govnih.gov The specific conformation adopted by the pyrrolidine ring in 1-Methanesulfonylpyrrolidine-3-sulfonamide is significantly influenced by the bulky sulfonamide substituents at the N1 and C3 positions.

While a crystal structure for 1-Methanesulfonylpyrrolidine-3-sulfonamide is not publicly available, analysis of the closely related compound, 1-[(4-methylbenzene)sulfonyl]pyrrolidine, provides valuable insights. nih.gov In this analogue, the pyrrolidine ring adopts a half-chair conformation with a twist along the C2-C3 bond. nih.gov This is characterized by a puckering amplitude (Q2) parameter of 0.352 Å and a φ2 parameter of 262.2°. nih.gov It is highly probable that the pyrrolidine ring in 1-Methanesulfonylpyrrolidine-3-sulfonamide also prefers a non-planar conformation to alleviate torsional and steric strain introduced by the two sulfonamide groups.

The substituents on the pyrrolidine ring play a crucial role in determining the favored pucker. For instance, in proline residues, cis-proline predominantly exhibits a "DOWN" pucker, while trans-proline residues are more evenly distributed between "UP" and "DOWN" puckers. nih.gov The presence of a sulfonamide group at the C3 position is expected to have a pronounced effect on the ring's conformation. The conformational effects of 3-substituted prolines are dependent on the nature and bulkiness of the side chain and the configuration of the C3 carbon.

Table 1: Predicted Conformational Parameters of the Pyrrolidine Ring in 1-Methanesulfonylpyrrolidine-3-sulfonamide (based on analogues)

| Parameter | Predicted Value/Conformation | Basis of Prediction |

|---|---|---|

| Ring Pucker | Half-chair or Envelope | Analogy with 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.gov and general principles of pyrrolidine conformation. nih.gov |

| Puckering Amplitude (Q2) | ~0.3-0.4 Å | Based on the value of 0.352 Å for 1-[(4-methylbenzene)sulfonyl]pyrrolidine. nih.gov |

Spatial Orientation and Intermolecular Interactions of Sulfonamide Groups

In the crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine, the S1=O1 and S1=O2 bond lengths are 1.4357(16) Å and 1.4349(16) Å, respectively. The S1-N1 bond length is 1.625(2) Å. nih.gov Similar bond lengths are anticipated for the N-sulfonyl group in 1-Methanesulfonylpyrrolidine-3-sulfonamide. The orientation of the N-sulfonyl group relative to the pyrrolidine ring is also of significance. In the analogue, both C-N bonds of the pyrrolidine ring are oriented gauche to the S1-C5 bond, with torsion angles of -65.62(18)° and 76.16(19)°. nih.gov

Sulfonamides are known to participate in a variety of intermolecular interactions, with strong intermolecular hydrogen bonds and π-π interactions being the main driving forces for crystal packing. nih.gov While 1-Methanesulfonylpyrrolidine-3-sulfonamide lacks aromatic rings for π-π stacking, the sulfonamide groups are potent hydrogen bond donors and acceptors.

Table 2: Expected Bond Lengths and Torsion Angles of the N-Sulfonyl Group (based on an analogue)

| Bond/Torsion Angle | Expected Value (Å or °) | Reference Compound |

|---|---|---|

| S=O | ~1.435 | 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.gov |

| S-N | ~1.625 | 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.gov |

| C-S-N-C (gauche) | ~ -65.6 | 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.gov |

| C-S-N-C (gauche) | ~ 76.2 | 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.gov |

Hydrogen Bonding Networks within the Molecular Structure

The presence of two sulfonamide groups, each with N-H protons and sulfonyl oxygens, makes 1-Methanesulfonylpyrrolidine-3-sulfonamide a prime candidate for forming extensive hydrogen bonding networks. The hydrogen-bond connectivity in sulfonamide crystal structures has been extensively studied. The amino protons of sulfonamides show a strong preference for hydrogen bonding to sulfonyl oxygens. nih.gov

In the crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine, intermolecular C-H···O hydrogen bonds are observed, where an aromatic C-H group interacts with one of the sulfonamide oxygen atoms. nih.gov For 1-Methanesulfonylpyrrolidine-3-sulfonamide, with two N-H groups, more conventional and stronger N-H···O hydrogen bonds are expected to be the dominant feature of its crystal packing.

The sulfonate groups, when not coordinated to a metal ion, are known to participate in extended hydrogen bonding networks, often involving water molecules. beilstein-journals.orgnih.gov This suggests that the sulfonamide groups in 1-Methanesulfonylpyrrolidine-3-sulfonamide will likely form a robust network of intermolecular hydrogen bonds, connecting neighboring molecules into chains, sheets, or a three-dimensional framework. The specific pattern of these hydrogen bonds (e.g., dimeric, catemeric) would depend on the steric accessibility of the donor and acceptor sites.

Table 3: Potential Hydrogen Bond Donors and Acceptors in 1-Methanesulfonylpyrrolidine-3-sulfonamide

| Functional Group | Potential Role |

|---|---|

| N-H (N-sulfonyl) | Hydrogen Bond Donor |

| N-H (C3-sulfonyl) | Hydrogen Bond Donor |

| S=O (N-sulfonyl) | Hydrogen Bond Acceptor |

| S=O (C3-sulfonyl) | Hydrogen Bond Acceptor |

Influence of Substituents on Overall Molecular Geometry

The C3-sulfonamide group adds another layer of complexity. Its presence will likely further constrain the conformational flexibility of the pyrrolidine ring. The relative orientation of the N-sulfonyl and C3-sulfonyl groups (cis or trans) will be a critical factor in determining the most stable conformation. Steric hindrance between the two bulky sulfonamide groups could lead to a more pronounced puckering of the pyrrolidine ring to maximize their separation.

Furthermore, the potential for intramolecular hydrogen bonding between the two sulfonamide groups cannot be entirely ruled out, although intermolecular hydrogen bonding is generally more prevalent in sulfonamide crystal structures. An intramolecular N-H···O hydrogen bond, if formed, would create a cyclic motif and significantly restrict the conformational freedom of the molecule. However, the formation of such a bond would depend on the stereochemistry at the C3 position and the resulting spatial proximity of the donor and acceptor groups.

Computational Chemistry and Theoretical Investigations of 1 Methanesulfonylpyrrolidine 3 Sulfonamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic ground state and related properties.

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For molecules in the sulfonamide class, this is commonly achieved using DFT methods, with hybrid functionals like B3LYP and a sufficiently large basis set such as 6-311++G(d,p), to accurately account for electron correlation and polarization. researchgate.netnih.gov

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap suggests higher reactivity. For sulfonamide derivatives, the HOMO is often localized on the electron-rich portions of the molecule, while the LUMO resides on electron-deficient areas. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), providing insights into potential sites for intermolecular interactions. researchgate.net

Table 1: Illustrative Geometrical and Electronic Parameters for a Pyrrolidine (B122466) Sulfonamide Core Structure This table presents typical data ranges obtained from DFT/B3LYP calculations for sulfonamide-containing heterocyclic compounds. Actual values for 1-Methanesulfonylpyrrolidine-3-sulfonamide would require specific calculation.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths | ||

| S-N (Sulfonamide) | Length of the sulfur-nitrogen bond in the sulfonamide group. | 1.60 - 1.65 Å |

| S-O (Sulfonamide) | Length of the sulfur-oxygen double bonds. | 1.42 - 1.45 Å |

| S-C (Methanesulfonyl) | Length of the sulfur-carbon bond in the methanesulfonyl group. | 1.75 - 1.80 Å |

| Electronic Properties | ||

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -7.0 to -8.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to -1.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. | 5.5 to 7.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity. | 3.0 - 5.0 Debye |

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular structure. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor (e.g., ~0.967 for B3LYP functionals) to account for anharmonicity and methodological approximations. nih.govnih.gov Key vibrational modes for 1-Methanesulfonylpyrrolidine-3-sulfonamide would include the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonamide and methanesulfonyl groups, as well as N-H and C-H stretching frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is used to predict the 1H and 13C NMR chemical shifts. nih.govresearchgate.net These calculations provide theoretical spectra that can be directly compared with experimental results to verify the molecular structure and assign specific resonances.

Table 2: Representative Predicted Spectroscopic Data for 1-Methanesulfonylpyrrolidine-3-sulfonamide This table illustrates the type of theoretical spectroscopic data generated via DFT calculations. Chemical shifts are relative to a standard (e.g., TMS), and IR frequencies are typically scaled.

| Data Type | Group | Predicted Value |

| 1H NMR | ||

| N-H (Sulfonamide) | 6.5 - 7.5 ppm | |

| C-H (Pyrrolidine Ring) | 2.5 - 4.0 ppm | |

| C-H (Methanesulfonyl CH3) | 2.8 - 3.2 ppm | |

| 13C NMR | ||

| C (Pyrrolidine Ring) | 40 - 65 ppm | |

| C (Methanesulfonyl CH3) | 35 - 45 ppm | |

| FT-IR | ||

| N-H Stretch | ~3300 cm-1 | |

| C-H Stretch | 2900 - 3000 cm-1 | |

| S=O Asymmetric Stretch | 1320 - 1350 cm-1 | |

| S=O Symmetric Stretch | 1140 - 1160 cm-1 |

Energetic Landscape and Conformational Isomers

Molecules with rotatable bonds, such as 1-Methanesulfonylpyrrolidine-3-sulfonamide, can exist in multiple conformations. Quantum mechanical calculations can map the potential energy surface to identify stable low-energy conformers and the transition states that connect them. nih.govresearchgate.net By performing a series of constrained geometry optimizations, where key dihedral angles are systematically varied, a rotational energy profile can be constructed. researchgate.net This analysis reveals the most stable conformations (energy minima) and the energy barriers to rotation, providing a detailed picture of the molecule's flexibility and the relative populations of its different shapes. For the target molecule, key rotations would include the orientation of the methanesulfonyl group and the sulfonamide moiety relative to the pyrrolidine ring. mdpi.com

Molecular Dynamics Simulations

While quantum calculations excel at describing the electronic properties of static structures, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

Conformational Sampling and Dynamics in Different Environments

MD simulations are a powerful tool for conformational sampling, especially for flexible molecules where numerous conformations may be accessible. nih.govmdpi.com A simulation is typically initiated from an optimized structure, which is then placed in a simulated environment (e.g., a box of water molecules). researchgate.net Over the course of the simulation (often spanning nanoseconds to microseconds), the molecule explores a wide range of conformations. mdpi.com

Analysis of the MD trajectory can identify the most populated conformational states and the transitions between them. biorxiv.org Techniques like cluster analysis can group similar structures together to reveal the dominant shapes the molecule adopts in solution. biorxiv.org This approach provides a more realistic view of the molecule's conformational ensemble than static quantum calculations alone, as it accounts for thermal energy and environmental interactions. mdpi.com

Solvent Effects on Molecular Behavior

The surrounding solvent can significantly influence a molecule's structure and dynamics. researchgate.net MD simulations explicitly model the solvent (e.g., using water models like TIP3P), allowing for a detailed investigation of solute-solvent interactions, such as hydrogen bonding between the sulfonamide's N-H and S=O groups and surrounding water molecules. The simulation can reveal the structure of the hydration shell and its impact on the conformational preferences of the pyrrolidine ring and its substituents. This detailed modeling of the solvent environment is crucial for understanding the behavior of the molecule under conditions that mimic a biological setting. nih.gov

Molecular Docking and Ligand-Target Interaction Studies (in silico perspective)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of ligands like 1-Methanesulfonylpyrrolidine-3-sulfonamide to a biological macromolecule, typically a protein.

In silico molecular docking simulations can be employed to predict how 1-Methanesulfonylpyrrolidine-3-sulfonamide might bind to the active site of a target protein. For instance, studies on similar 3,4-disubstituted pyrrolidine sulfonamides have successfully used molecular docking to understand their interactions with targets like the glycine (B1666218) transporter 1 (GlyT1), which is relevant for conditions such as schizophrenia. africaresearchconnects.comresearchgate.net In a hypothetical docking study of 1-Methanesulfonylpyrrolidine-3-sulfonamide, the pyrrolidine ring and the sulfonamide groups would be key features for interaction. The methanesulfonyl group attached to the pyrrolidine nitrogen and the sulfonamide group at the 3-position would be explored for their potential to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the amino acid residues within the protein's binding pocket.

The process would involve preparing a 3D structure of 1-Methanesulfonylpyrrolidine-3-sulfonamide and docking it into the crystal structure of a relevant biological target. The resulting binding poses would be ranked based on a scoring function, which estimates the binding affinity. The most favorable poses would reveal the likely orientation of the compound within the active site, highlighting which parts of the molecule are crucial for binding. For example, the sulfonamide moiety is a well-known pharmacophore that can interact with various biological targets. nih.govnih.gov

Once a plausible binding mode is predicted, the interaction energies between 1-Methanesulfonylpyrrolidine-3-sulfonamide and the key amino acid residues of the target protein can be calculated. This analysis provides a more detailed understanding of the forces driving the binding event. Key interactions often include:

Hydrogen Bonds: The oxygen atoms of the sulfonyl groups and the nitrogen atom of the sulfonamide are potential hydrogen bond acceptors, while the hydrogen atom on the sulfonamide nitrogen can act as a hydrogen bond donor.

Hydrophobic Interactions: The pyrrolidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

For example, in a study of 3,4-disubstituted pyrrolidine sulfonamides targeting the drosophila melanogaster dopamine transporter protein, key interactions were identified with residues such as TYR 124, ASP 475, GLU 480, ALA 479, and VAL 120. africaresearchconnects.com A similar analysis for 1-Methanesulfonylpyrrolidine-3-sulfonamide would identify the specific amino acids that form significant stabilizing interactions, thereby pinpointing the key residues for binding.

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Protein Residues |

| Hydrogen Bond Donor | Sulfonamide N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens, Sulfonamide Nitrogen | Arginine, Lysine, Histidine, Serine, Threonine, Tyrosine |

| Hydrophobic Interactions | Pyrrolidine Ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

This table presents a hypothetical summary of potential interactions based on the chemical structure of 1-Methanesulfonylpyrrolidine-3-sulfonamide and general principles of molecular recognition.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling is a cornerstone of modern SAR studies, enabling the prediction of a compound's biological activity based on its chemical structure.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for a series of analogs of 1-Methanesulfonylpyrrolidine-3-sulfonamide, a dataset of compounds with known biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, would then be used to build an equation that correlates these descriptors with the observed activity.

A study on antimalarial 2,4-diamino-6-quinazoline sulfonamides utilized QSAR to understand the structural requirements for their activity. nih.gov Similarly, a QSAR model for pyrrolidine sulfonamides could reveal that specific substitutions on the pyrrolidine ring or modifications to the sulfonamide group significantly impact activity. For 1-Methanesulfonylpyrrolidine-3-sulfonamide, descriptors related to its polarity, size, and electronic properties would likely be important predictors of its biological function.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity |

| Steric | Molecular weight, volume, surface area | Influences fit within the binding pocket |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices | Describes the branching and shape of the molecule |

This table outlines the types of descriptors that would be relevant in a QSAR study of 1-Methanesulfonylpyrrolidine-3-sulfonamide and its analogs.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model for a class of compounds including 1-Methanesulfonylpyrrolidine-3-sulfonamide would typically include features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

This model could be generated based on the structure of a known active ligand bound to its target (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, can efficiently identify new potential drug candidates with similar activity profiles. For instance, novel N-(substituted) sulfonyl carboxamides containing a pyrrolidine-2,5-dione moiety have been designed and evaluated as potential antimicrobial agents using such in silico approaches. tandfonline.com

A hypothetical pharmacophore for pyrrolidine sulfonamides might consist of:

One or two hydrogen bond acceptors (from the sulfonyl oxygens).

One hydrogen bond donor (from the sulfonamide NH).

A hydrophobic feature (centered on the pyrrolidine ring).

This model would serve as a powerful tool to discover new molecules with potentially improved activity and selectivity.

Chemical Reactivity and Mechanistic Studies of 1 Methanesulfonylpyrrolidine 3 Sulfonamide

Reactivity of the Sulfonamide N-H Moiety

The sulfonamide group (-SO₂NH₂) is a key functional moiety influencing the reactivity of the molecule. The nitrogen-hydrogen (N-H) bond in a sulfonamide is known to be more acidic than the N-H bond in an amide. This increased acidity is due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-), which stabilizes the resulting conjugate base (sulfonamidate anion) through resonance.

This acidity allows the sulfonamide nitrogen to participate in a variety of chemical transformations, including:

Deprotonation: In the presence of a suitable base, the sulfonamide can be deprotonated to form a nucleophilic anion. This anion can then react with various electrophiles.

N-Alkylation and N-Arylation: The sulfonamidate anion can undergo alkylation or arylation reactions.

Metal Complexation: The nitrogen and oxygen atoms of the sulfonamide group can act as ligands for metal ions.

Table 1: Comparison of Typical pKa Values

| Functional Group | Typical pKa Range |

| Amide (R-C(O)NH₂) | 17-18 |

| **Sulfonamide (R-SO₂NH₂) ** | 10-11 |

| Alcohol (R-OH) | 16-18 |

| Thiol (R-SH) | 10-11 |

This table provides general pKa values and the specific pKa of 1-Methanesulfonylpyrrolidine-3-sulfonamide may vary.

Stability and Reactivity of the N-S(VI) Bond Towards Biologically Relevant Species (e.g., thiols)

The nitrogen-sulfur bond in the N-methanesulfonyl group (N-S(VI)) is generally stable under physiological conditions. Sulfonamides are known for their chemical robustness, which contributes to their use in medicinal chemistry.

However, under certain conditions, this bond can be cleaved. While direct reaction with thiols under standard biological conditions is not a predominant pathway, nucleophilic attack by potent nucleophiles or enzymatic catalysis could potentially lead to the cleavage of the N-S bond. Thiols, such as glutathione, are important biological nucleophiles involved in detoxification pathways. The reactivity of the N-S bond in 1-Methanesulfonylpyrrolidine-3-sulfonamide towards thiols would likely require specific activation, such as enzymatic catalysis, as direct displacement is generally unfavorable.

Acid-Base Properties and Protonation Sites

The 1-Methanesulfonylpyrrolidine-3-sulfonamide molecule possesses several potential sites for protonation, including the nitrogen atom of the pyrrolidine (B122466) ring, the nitrogen atom of the sulfonamide group, and the oxygen atoms of both sulfonyl groups.

Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a secondary amine, but its basicity is significantly reduced by the strongly electron-withdrawing methanesulfonyl group attached to it. N-Sulfonylation of amines is a common strategy to decrease their basicity.

Sulfonamide Nitrogen: As discussed, the sulfonamide N-H is acidic. Consequently, the sulfonamide nitrogen is a very weak base.

Sulfonyl Oxygens: The oxygen atoms of the sulfonyl groups are weakly basic and can be protonated under strongly acidic conditions.

In a typical aqueous acidic solution, the most likely site of protonation would be one of the sulfonyl oxygen atoms, due to the significantly suppressed basicity of the nitrogen atoms. The exact site of protonation can be influenced by the solvent and the nature of the acid.

Reaction Mechanisms for Functional Group Transformations

Given the functional groups present, several transformations can be envisaged, each with its own reaction mechanism:

Reactions at the Sulfonamide N-H: As mentioned, deprotonation followed by reaction with electrophiles would proceed via a standard Sₙ2 or related mechanism, depending on the electrophile.

Transformations of the Pyrrolidine Ring: The pyrrolidine ring itself is relatively inert to many reagents. However, reactions that proceed via radical mechanisms could potentially functionalize the C-H bonds of the ring.

Modification of the Sulfonyl Groups: The sulfonyl groups are generally unreactive. Reduction of a sulfonyl group is possible but requires harsh conditions.

Stereochemical Aspects of Reactions Involving the Pyrrolidine Ring

The pyrrolidine ring in 1-Methanesulfonylpyrrolidine-3-sulfonamide has a stereocenter at the C3 position. Any reaction that occurs at this position or influences the stereochemistry of the ring would need to be considered from a stereochemical perspective.

Reactions at C3: If a reaction were to occur at the C3 position, for example, via deprotonation and subsequent electrophilic attack, the stereochemical outcome (retention, inversion, or racemization) would depend on the specific mechanism and reaction conditions.

Conformational Control: The substituents on the pyrrolidine ring will influence its preferred conformation. The bulky methanesulfonyl and sulfonamide groups will likely adopt pseudo-equatorial positions to minimize steric strain. This conformational preference can influence the stereochemical outcome of reactions at other positions on the ring by directing the approach of reagents.

In the absence of specific experimental data for 1-Methanesulfonylpyrrolidine-3-sulfonamide, this analysis provides a foundational understanding of its likely chemical behavior based on the well-established principles of its constituent functional groups.

Derivatization and Structure Activity Relationship Studies of 1 Methanesulfonylpyrrolidine 3 Sulfonamide Analogues

Design Principles for Novel Analogues

The design of new analogues of 1-Methanesulfonylpyrrolidine-3-sulfonamide is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies involve modifications to the core pyrrolidine (B122466) ring, substitutions on the sulfonamide nitrogen, and the introduction of a wide array of chemical groups to explore the chemical space around the scaffold. mdpi.comresearchgate.net

Modification of the Pyrrolidine Ring

The pyrrolidine ring is a versatile scaffold whose conformation and substitution pattern are critical to its biological activity. nih.gov Design principles for its modification often focus on controlling the ring's puckering and the spatial orientation of its substituents, which can significantly influence binding to target proteins. nih.gov

Key considerations include:

Stereochemistry : The stereogenicity of the carbons in the pyrrolidine ring is a crucial feature. Different stereoisomers and the spatial arrangement of substituents can lead to vastly different biological profiles due to specific interactions with enantioselective proteins. researchgate.net For instance, in certain pyrrolidine acid analogs, a cis-configuration of substituents at the 3 and 4 positions was found to be preferable to the trans orientation for potent dual PPARα/γ agonism. nih.gov

Substitution Patterns : Introducing substituents at various positions on the ring can modulate activity. For example, studies on glycine (B1666218) transporter-1 (GlyT1) inhibitors showed that fluorophenyl substituents at the 3-position of pyrrolidine sulfonamides provided better in vitro potency. nih.gov The introduction of a cis-3,4-diphenylpyrrolidine moiety has been shown to induce a "U-shape" conformation beneficial for inverse agonist activity on the RORγt receptor. nih.gov

Ring Puckering : Substituents, particularly at the C-4 position, can influence the puckering of the five-membered ring. This conformational control is a key tool in drug design to lock the molecule into a bioactive conformation. nih.gov

Substitution on the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary point for modification to explore structure-activity relationships and enhance potency. youtube.com The general SAR for sulfonamides indicates that mono-substitution on this nitrogen (N1) with heterocyclic rings can lead to highly potent compounds. youtube.com

In the context of pyrrolidine-based scaffolds, linking different heterocyclic rings to the sulfonamide nitrogen has been a fruitful strategy. For example, in the development of aromatase inhibitors, various heterocycles including pyridine (B92270), piperidine, and 2-N-methyl-pyrrolidine were linked to the sulfonamide nitrogen via a short alkyl chain. mdpi.com This approach led to the discovery of potent inhibitors, with IC50 values in the low micromolar range. mdpi.com Furthermore, studies on β-glucosidase inhibitors indicated that analogues featuring an imidazole (B134444) sulfonyl group were the most potent among the series investigated. nih.gov

Introduction of Diverse Chemical Moieties

Examples of this design principle include:

Aryl Substituents : Replacing a benzoyl group with a variety of other aryl substituents has yielded potent analogues of pyrrolidine sulfonamides with nanomolar activity against GlyT1. nih.gov

Scaffold Diversity Strategies : Advanced synthetic strategies, such as "branching-folding" approaches, can be employed to generate a wide range of diverse cyclic benzo-sulfonamide scaffolds from common intermediates, further expanding the chemical diversity of the analogue library. nih.gov

Synthetic Strategies for Analogue Libraries

The generation of libraries of 1-Methanesulfonylpyrrolidine-3-sulfonamide analogues relies on robust and versatile synthetic methodologies. These strategies often involve multi-step sequences starting from readily available chiral precursors, followed by key coupling and cyclization reactions to build the desired molecular complexity. acs.orgnih.gov

A common approach begins with a chiral starting material like D-proline to establish the stereochemistry of the pyrrolidine core. acs.org A general synthetic route for sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net For pyrrolidine sulfonamides, this can be adapted by coupling a substituted pyrrolidine amine with a desired sulfonyl chloride.

For instance, the synthesis of 3,4-disubstituted pyrrolidine sulfonamides has been achieved through dipolar annulation reactions. nih.gov A specific library of new sulphonamide pyrrolidine carboxamide compounds was synthesized by first reacting proline with a sulfonyl chloride (e.g., toluene (B28343) sulfonyl chloride), followed by a coupling reaction with an amine intermediate using EDC.HCl/HOBT activation. nih.gov The development of novel pyrrolidine sulfonamide antagonists of the TRPV4 receptor involved identifying a new pyrrolidine diol core and optimizing it through SAR studies on the sulfonamide substituent. acs.org Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides represents another advanced method for producing enantioenriched pyrrolidines. organic-chemistry.org

Systematic Evaluation of Structure-Activity Relationships (SAR) in Related Scaffolds

A systematic evaluation of SAR is crucial for transforming a lead compound into a drug candidate. This involves synthesizing a series of analogues where specific parts of the molecule are systematically altered and then assessing the impact of these changes on biological activity. mdpi.comresearchgate.netacs.orgmdpi.com For pyrrolidine pentamine derivatives, SAR studies have investigated how changes in stereochemistry and the substitution of various functionalities impact their inhibitory effectiveness against specific enzymes. nih.gov

In the development of N-acylethanolamine acid amidase (NAAA) inhibitors based on a pyrrolidine amide scaffold, SAR data showed that small, lipophilic 3-phenyl substituents were preferable for optimal potency. rsc.org The nature of the linker between moieties was also found to be critical, with conformationally flexible linkers increasing potency but decreasing selectivity, while conformationally restricted linkers improved selectivity. rsc.org Similarly, for sulfonamide derivatives targeting aromatase, SAR studies revealed that optimal heterocycles linked to the sulfonamide nitrogen were unsubstituted 2-pyridine, piperidine, and 2-N-methyl-pyrrolidine, connected by a two-carbon chain. mdpi.com

Exploration of Pyrrolidine Sulfonamide Derivatives for Enzyme Inhibition

The pyrrolidine sulfonamide scaffold has proven to be a valuable template for the design of inhibitors for a variety of enzymes. mdpi.comresearchgate.netacs.orgnih.gov The inherent structural and stereochemical features of the pyrrolidine ring, combined with the strong hydrogen-bonding capabilities of the sulfonamide group, allow for potent and selective interactions with enzyme active sites. mdpi.comnih.gov

Glycine Transporter-1 (GlyT1) Inhibition: A series of 3,4-disubstituted pyrrolidine sulfonamides were developed as selective GlyT1 competitive inhibitors. nih.gov SAR studies on a lead compound (23a) guided the synthesis of new analogues. It was found that replacing the benzoyl group of the initial lead with other aryl substituents (R²) led to new, potent analogues with single or double-digit nanomolar activity. nih.gov Specifically, fluorophenyl groups at the R¹ position and meta-substitutions at the R² position improved biological activity. nih.gov

Table 1: SAR of Pyrrolidine Sulfonamides as GlyT1 Inhibitors

| Compound | R¹ | R² | Kᵢ (µM) | Efflux Ratio (ER) |

|---|---|---|---|---|

| 23a | 4-F-Ph | Benzoyl | 0.198 | 8.7 |

| 23d | 4-F-Ph | 4-F-Ph | 0.006 | 2.6 |

| 23f | 4-F-Ph | 4-Cl-Ph | 0.007 | 4.1 |

| 23t | 4-F-Ph | Indanyl | 0.001 | 1.5 |

Data sourced from Wang et al. as cited in a 2021 review. nih.gov

Aromatase Inhibition: A library of seventeen sulfonamide derivatives was synthesized and tested to investigate the structural requirements for optimal inhibition of the aromatase enzyme, which is a target in ER+ breast cancer. mdpi.com The study varied the aryl moiety attached to the sulfur atom and the heterocyclic ring linked to the sulfonamide nitrogen. The most active compounds showed IC50 values in the nanomolar range, comparable to the reference drug letrozole. mdpi.com A structural analysis revealed that optimal heterocycles were unsubstituted 2-pyridine, piperidine, and 2-N-methyl-pyrrolidine linked by a two-carbon chain. mdpi.com

Table 2: SAR of Sulfonamide Derivatives as Aromatase Inhibitors

| Compound | Aryl Moiety | Heterocycle | IC₅₀ (nM) |

|---|---|---|---|

| 1 | Phenyl | 2-Pyridine | 30 |

| 3 | Phenyl | 2-Pyridine | 50 |

| 9 | Phenyl | Piperidine | 60 |

| 10 | Benzyl (B1604629) | Piperidine | 40 |

| 13 | Phenyl | 2-N-methyl-pyrrolidine | 40 |

| 14 | Benzyl | 2-N-methyl-pyrrolidine | 50 |

Data sourced from a 2023 study on sulfonamide derivatives targeting aromatase. mdpi.com

Other Enzyme Targets: The versatility of the scaffold is further demonstrated by its application in targeting other enzymes. Pyrrolidine sulfonamide derivatives have been designed as β-glucosidase inhibitors, with studies indicating that compounds bearing an imidazole sulfonyl group were particularly potent. nih.gov Additionally, pyrrolidine-containing sulfonamides have been identified as inhibitors of human carbonic anhydrase IV (hCA IV) and are considered promising for therapeutic applications. mdpi.com

Impact of Functional Group Variations on Molecular Interactions

The molecular interactions of 1-Methanesulfonylpyrrolidine-3-sulfonamide analogues are critically influenced by the nature and positioning of various functional groups. Derivatization studies, focusing on the N-methanesulfonyl group, the pyrrolidine ring, and the 3-sulfonamide moiety, have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds. These modifications can significantly alter the compound's binding affinity to its biological target by affecting hydrogen bonding, hydrophobic interactions, steric hindrance, and electronic properties.

The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents, including diuretics, antibacterials, and anticancer drugs. researchgate.net Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to engage in specific interactions within protein binding pockets. researchgate.net Molecular docking studies on various sulfonamide derivatives have revealed that both the oxygen and nitrogen atoms of the sulfonamide group can establish crucial interactions with the active site of target proteins. researchgate.net

Variations of the N-Sulfonyl Group

Alkyl Chain Length and Branching: Altering the methyl group of the methanesulfonyl moiety to longer or branched alkyl chains can influence hydrophobic interactions. For instance, increasing the alkyl chain length may enhance binding to hydrophobic pockets within a receptor. However, excessively bulky substituents could introduce steric clashes, leading to a decrease in affinity. Studies on other sulfonamide-containing compounds have shown that even minor changes, such as the introduction of an isopropyl or benzyl group on the sulfonamide nitrogen, can significantly impact biological activity, suggesting that the size and nature of this substituent are critical for optimal target engagement.

Aryl and Heteroaryl Substituents: Replacing the methyl group with aromatic or heteroaromatic rings can introduce the potential for π-π stacking or cation-π interactions with aromatic amino acid residues in the binding site. The electronic nature of these rings, whether electron-donating or electron-withdrawing, can also fine-tune the acidity of the sulfonamide proton, which may be crucial for certain interactions. For example, in a series of N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione, the sulfonyl group's oxygen atoms were found to make key hydrogen bond interactions. tandfonline.com

Bioisosteric Replacements: The sulfone group can be considered a bioisostere for the sulfonamide. nih.gov In some series of compounds, replacement of a sulfonamide with a sulfone has been shown to retain or even improve potency while potentially altering metabolic stability. nih.gov Other bioisosteric replacements for the methanesulfonyl group could include other electron-withdrawing groups that can influence the charge distribution and conformational preferences of the pyrrolidine ring.

Modifications of the Pyrrolidine Ring

The pyrrolidine scaffold serves as a three-dimensional framework that orients the key interacting groups—the N-methanesulfonyl and the 3-sulfonamide moieties—in the correct spatial arrangement for optimal binding. The stereochemistry and substitution pattern of the pyrrolidine ring are therefore critical determinants of molecular interactions.

Stereochemistry: The pyrrolidine ring in 1-Methanesulfonylpyrrolidine-3-sulfonamide contains a stereocenter at the 3-position. The absolute configuration (R or S) at this position will dictate the spatial orientation of the sulfonamide group, which can have a profound impact on its ability to form key interactions with the target protein. In many classes of drugs containing chiral centers, one enantiomer often exhibits significantly higher activity than the other due to a better fit in the chiral binding pocket.

Ring Substituents: The introduction of substituents at other positions on the pyrrolidine ring can influence both the conformation of the ring and its direct interactions with the target. For example, fluorophenyl substituents at the 3-position of pyrrolidine sulfonamides have been shown to offer better in vitro potency in certain contexts. nih.gov Small alkyl or hydroxyl groups at the 2, 4, or 5-positions could introduce new points of interaction or create steric hindrance, depending on the topology of the binding site. The puckering of the pyrrolidine ring can be influenced by substituents, which in turn affects the spatial disposition of the pharmacophoric groups. nih.gov

Derivatization of the 3-Sulfonamide Group

The primary sulfonamide group at the 3-position is a critical pharmacophoric element, likely involved in key hydrogen bonding interactions with the biological target.

N-Alkylation and N-Arylation: Substitution on the nitrogen of the 3-sulfonamide group (forming secondary or tertiary sulfonamides) would remove its hydrogen bond donating capability, which could be detrimental if this interaction is essential for binding. However, if the binding pocket has available hydrophobic space, the addition of small alkyl or aryl groups could lead to new, favorable van der Waals or hydrophobic interactions.

Bioisosteric Replacements for the Sulfonamide: Replacing the sulfonamide group with other acidic functional groups that can act as hydrogen bond donors and acceptors, such as a carboxylic acid or a tetrazole, could potentially maintain or alter the binding mode and biological activity. The choice of a suitable bioisostere would depend on matching the pKa and spatial arrangement of the hydrogen bonding groups to those of the original sulfonamide.

The following interactive data table summarizes the potential impact of these functional group variations on the molecular interactions of 1-Methanesulfonylpyrrolidine-3-sulfonamide analogues, based on established principles of medicinal chemistry and structure-activity relationships of related compounds.

| Analogue Variation | Modification from Parent Compound | Predicted Impact on Molecular Interactions |

| N-Sulfonyl Group | ||

| N-Ethanesulfonyl | Change of methyl to ethyl on the N-sulfonyl group. | May enhance hydrophobic interactions; potential for minor steric hindrance. |

| N-Phenylsulfonyl | Replacement of the methyl with a phenyl group on the N-sulfonyl group. | Introduces potential for π-π stacking interactions; alters electronic properties. |

| N-Cyclopropylsulfonyl | Replacement of the methyl with a cyclopropyl (B3062369) group on the N-sulfonyl group. | Introduces a rigid, lipophilic group that can explore different hydrophobic pockets. |

| Pyrrolidine Ring | ||

| (S)-enantiomer | Change in stereochemistry at the C3 position. | Alters the spatial orientation of the 3-sulfonamide group, potentially disrupting or forming new key interactions. |

| 4-Fluoro substitution | Addition of a fluorine atom at the 4-position of the pyrrolidine ring. | Can alter the pKa of the pyrrolidine nitrogen and influence ring puckering, affecting the orientation of substituents. nih.gov |

| 2-Oxo substitution | Introduction of a carbonyl group at the 2-position of the pyrrolidine ring. | Introduces a hydrogen bond acceptor and can influence the overall conformation of the molecule. |

| 3-Sulfonamide Group | ||

| N-Methyl-3-sulfonamide | Addition of a methyl group to the nitrogen of the 3-sulfonamide. | Removes one hydrogen bond donor; introduces a small hydrophobic group. |

| 3-Carboxylic acid | Bioisosteric replacement of the 3-sulfonamide with a carboxylic acid. | Changes the geometry and acidity of the interacting group; may form different hydrogen bonding patterns. |

| 3-(1H-tetrazol-5-yl) | Bioisosteric replacement of the 3-sulfonamide with a tetrazole ring. | Tetrazole is a well-known bioisostere for carboxylic acids and can mimic the acidic proton and hydrogen bonding capabilities of the sulfonamide. |

Applications As Molecular Scaffolds and Building Blocks in Advanced Chemical Synthesis

Utility in the Construction of Complex Organic Molecules

The pyrrolidine (B122466) ring system is a common motif in a vast array of natural products and biologically active molecules. The presence of both a sulfonamide and a methanesulfonyl group on this scaffold offers multiple points for diversification and the introduction of further complexity.

Sulfonyl groups, in general, are widely employed as protecting groups for hydroxyl (-OH) and amino (-NH) functionalities in multi-step organic synthesis. tcichemicals.com The methanesulfonyl group on the pyrrolidine nitrogen of 1-Methanesulfonylpyrrolidine-3-sulfonamide could potentially serve as a stable protecting group under various reaction conditions.

The key attributes of sulfonyl groups as protecting agents include:

Ease of Installation: They can be readily introduced by reacting the corresponding amine or alcohol with a sulfonyl chloride.

Stability: Sulfonamides are known for their high stability across a wide range of reaction conditions, including acidic and basic media, as well as many oxidative and reductive environments. nih.gov

Selective Cleavage: While generally robust, methods for the deprotection of sulfonamides have been developed, although they can sometimes require harsh conditions. nih.gov

Table 1: General Protecting Group Strategies for Amines

| Protecting Group | Abbreviation | Common Introduction Reagents | Common Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz, Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) |

| p-Toluenesulfonyl | Ts, Tosyl | p-Toluenesulfonyl chloride (TsCl) | Strong acid, reducing agents (e.g., Na/NH₃) |

| Methanesulfonyl | Ms, Mesyl | Methanesulfonyl chloride (MsCl) | Strong acid, reducing agents |

This table provides a general overview and is not specific to 1-Methanesulfonylpyrrolidine-3-sulfonamide.

The pyrrolidine ring is a cornerstone of many successful chiral auxiliaries, most notably in the form of proline and its derivatives. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. yale.edu

While 1-Methanesulfonylpyrrolidine-3-sulfonamide itself is not inherently chiral as depicted, the synthesis of enantiomerically pure (R)- or (S)-1-Methanesulfonylpyrrolidine-3-sulfonamide would open the door to its use as a chiral auxiliary. The sulfonamide moiety could be used to attach the auxiliary to a substrate, and the stereocenter(s) on the pyrrolidine ring would then direct subsequent bond formations.

A well-known example of a sulfur-containing chiral auxiliary is Ellman's auxiliary, tert-butanesulfinamide, which has been extensively used in the asymmetric synthesis of amines. sigmaaldrich.comharvard.edu This highlights the potential of chiral sulfonamides and related compounds in stereoselective synthesis. The rigid, cyclic nature of the pyrrolidine scaffold in 1-Methanesulfonylpyrrolidine-3-sulfonamide could offer excellent stereocontrol in asymmetric transformations.

Integration into Novel Heterocyclic Systems

Sulfonamides are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. nih.govnih.gov The sulfonamide group can act as a source of nitrogen for the construction of new rings. nih.govnih.gov For instance, the sulfonamide nitrogen in 1-Methanesulfonylpyrrolidine-3-sulfonamide could participate in cyclization reactions to form fused or spirocyclic heterocyclic systems.

Furthermore, both the sulfonamide and the pyrrolidine nitrogen can be functionalized, allowing this molecule to serve as a versatile scaffold for building diverse heterocyclic libraries. The methanesulfonyl group also provides a handle for further chemical modification. The synthesis of novel heterocyclic compounds containing a sulfonamide moiety is an active area of research due to their wide range of biological activities. nih.govmdpi.com

Contribution to the Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. While there is no specific information on 1-Methanesulfonylpyrrolidine-3-sulfonamide as a chemical probe, sulfonamides, in general, are prevalent in medicinal chemistry and have been incorporated into fluorescent probes.